molecular formula C33H27F2N3O2S B2595451 1-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)ethan-1-one CAS No. 681274-99-7

1-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)ethan-1-one

Cat. No.: B2595451
CAS No.: 681274-99-7
M. Wt: 567.65
InChI Key: JRWKCYNQERPJTR-UHFFFAOYSA-N
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Description

1-[5-(4-Fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)ethan-1-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes fluorophenyl, methoxyphenyl, pyrazolyl, indolyl, and ethanone groups, making it a subject of interest for scientific research and industrial applications.

Scientific Research Applications

1-[5-(4-Fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)ethan-1-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. In medicine, researchers may investigate its potential therapeutic effects, including anti-inflammatory or anticancer properties. Industrial applications could include its use as a precursor for the production of pharmaceuticals or other valuable chemicals.

Preparation Methods

The synthesis of 1-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)ethan-1-one involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of intermediate compounds, which are then combined through various chemical reactions to form the final product. Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce production costs.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use, such as the type of cells or organisms being studied.

Comparison with Similar Compounds

When compared to similar compounds, 1-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)ethan-1-one stands out due to its unique combination of functional groups. Similar compounds may include other fluorophenyl or indolyl derivatives, but the presence of both fluorophenyl and methoxyphenyl groups in this compound provides distinct chemical and biological properties. This uniqueness makes it a valuable subject for further research and development.

Properties

IUPAC Name

1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H27F2N3O2S/c1-40-27-16-10-23(11-17-27)29-18-31(24-8-14-26(35)15-9-24)38(36-29)33(39)21-41-32-20-37(30-5-3-2-4-28(30)32)19-22-6-12-25(34)13-7-22/h2-17,20,31H,18-19,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWKCYNQERPJTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)C(=O)CSC4=CN(C5=CC=CC=C54)CC6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H27F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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